molecular formula C7H3BrFNO3 B15130923 5-Bromo-3-fluoro-2-nitrobenzaldehyde

5-Bromo-3-fluoro-2-nitrobenzaldehyde

Cat. No.: B15130923
M. Wt: 248.01 g/mol
InChI Key: FUNKFPASRBMVHD-UHFFFAOYSA-N
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Description

5-Bromo-3-fluoro-2-nitrobenzaldehyde: is an aromatic compound with the molecular formula C7H3BrFNO3 It is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-fluoro-2-nitrobenzaldehyde typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the bromination of 3-fluorobenzaldehyde followed by nitration. The reaction conditions often include:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-fluoro-2-nitrobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst, tin(II) chloride, hydrochloric acid.

    Substitution: Amines, thiols, base catalysts.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products:

Scientific Research Applications

5-Bromo-3-fluoro-2-nitrobenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory or antimicrobial properties.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-3-fluoro-2-nitrobenzaldehyde is primarily determined by its functional groups:

Comparison with Similar Compounds

Properties

Molecular Formula

C7H3BrFNO3

Molecular Weight

248.01 g/mol

IUPAC Name

5-bromo-3-fluoro-2-nitrobenzaldehyde

InChI

InChI=1S/C7H3BrFNO3/c8-5-1-4(3-11)7(10(12)13)6(9)2-5/h1-3H

InChI Key

FUNKFPASRBMVHD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C=O)[N+](=O)[O-])F)Br

Origin of Product

United States

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